5-Methoxy-3-methylindoline
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Overview
Description
5-Methoxy-3-methylindoline is a chemical compound with the molecular formula C10H13NO. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their diverse biological activities and applications . Indole derivatives are known for their roles in pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methylindoline can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions . Another method includes the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents like water has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different indoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indolines, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Methoxy-3-methylindoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylindoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methylindole
- 5-Methoxy-3-methylindole
- 5-Methoxy-3-methylindoline-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
HUSIXIYHRMENJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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